(E)-2-(5-((5-(2,6-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid
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Overview
Description
(E)-2-(5-((5-(2,6-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a furan ring, a thiazolidinone core, and a sulfonic acid group, making it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(5-((5-(2,6-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid typically involves multiple steps:
Formation of the Furan Ring: The initial step involves the synthesis of the furan ring substituted with a 2,6-dichlorophenyl group. This can be achieved through a Friedel-Crafts acylation reaction followed by cyclization.
Thiazolidinone Core Formation: The next step is the formation of the thiazolidinone core. This is usually done by reacting a suitable thioamide with a haloketone under basic conditions.
Methylene Bridge Formation: The furan derivative is then reacted with the thiazolidinone derivative in the presence of a base to form the methylene bridge.
Sulfonic Acid Group Introduction: Finally, the ethanesulfonic acid group is introduced through a sulfonation reaction, typically using chlorosulfonic acid or sulfur trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxothiazolidinone moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(5-((5-(2,6-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
Medically, the compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new pharmaceuticals, particularly in the treatment of inflammatory and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its functional groups allow for the creation of polymers and other materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (E)-2-(5-((5-(2,6-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s thioxothiazolidinone core can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the furan ring and sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating biological activity.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(5-((5-phenylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid
- (E)-2-(5-((5-(2-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid
Uniqueness
Compared to similar compounds, (E)-2-(5-((5-(2,6-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is unique due to the presence of the 2,6-dichlorophenyl group
Properties
IUPAC Name |
2-[(5E)-5-[[5-(2,6-dichlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO5S3/c17-10-2-1-3-11(18)14(10)12-5-4-9(24-12)8-13-15(20)19(16(25)26-13)6-7-27(21,22)23/h1-5,8H,6-7H2,(H,21,22,23)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSYULKQWFSURN-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCS(=O)(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCS(=O)(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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